Molecular Weight Differentiation from Non-Phenyl Analog
The molecular weight of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (275.34 g/mol) is 76.09 g/mol higher than that of its non-phenyl analog, 2-(7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (199.25 g/mol) . This mass difference allows clear differentiation by mass spectrometry, preventing misidentification in impurity profiling workflows for agomelatine drug substance.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 275.34 |
| Comparator Or Baseline | 2-(7-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (CAS 127299-26-7): 199.25 |
| Quantified Difference | 76.09 g/mol higher |
| Conditions | Calculated molecular weight based on molecular formula |
Why This Matters
Accurate mass differentiation is critical for selecting the correct reference standard in impurity profiling, ensuring that the phenyl-substituted impurity is not confused with the non-phenyl analog during LC-MS analysis.
